2-Amino-3-cyclopropylpropanoic acid

Vue d'ensemble

Description

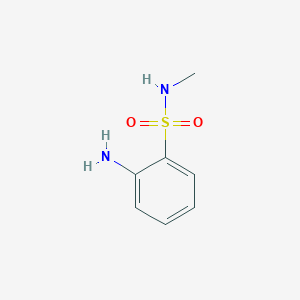

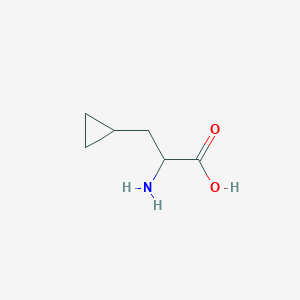

2-Amino-3-cyclopropylpropanoic acid, or ACPA, is an organic acid with a cyclic structure. It is a derivative of propionic acid, which is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. ACPA has a wide range of applications in both research and industry. It is a versatile compound that can be used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Toxicity and Antifungal Properties : 2-Amino-3-cyclopropylpropanoic acid, isolated from the mushroom Amanita cokeri, shows toxicity to certain fungi, arthropods, and bacteria. This compound's toxicity to bacteria is reversible with the addition of isoleucine (Drehmel & Chilton, 2002).

Synthetic Applications in Peptide Chemistry : The compound has been utilized in the solid-phase synthesis of peptidotriazoles, highlighting its application in peptide chemistry and the generation of diverse peptide-related structures (Tornøe, Christensen, & Meldal, 2002).

Role in Peptidomimetic Synthesis : Its stereoselective synthesis and insertion in α/β/α-tripeptides demonstrate its role in the creation of peptidomimetics, which are critical in drug development and molecular biology research (Cordero et al., 2013).

As a Competitive Antagonist for NMDA Receptor : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, which relate to this compound, have been synthesized and evaluated as competitive antagonists for the NMDA receptor, indicating potential applications in neuroscience and pharmacology (Dappen et al., 2010).

Plant Growth Regulation : The compound's role as a plant growth regulator has been investigated, with its stereostructure determined through racemic and enantioselective syntheses. This implies potential applications in agriculture and plant biology (Morimoto et al., 2002).

Synthesis of β-Peptides : It's used in the synthesis of β-peptides, expanding the scope of peptide research and potential therapeutic applications (Seebach et al., 1998).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Mécanisme D'action

Target of Action

2-Amino-3-cyclopropylpropanoic acid is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and regulates the body’s glucose levels.

Mode of Action

As an alanine derivative, this compound likely interacts with the body’s metabolic processes involving alanine. It may influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of alanine. This includes promoting protein synthesis, regulating blood sugar levels, and providing energy for muscle tissues. In addition, as an ergogenic supplement, it may enhance physical performance and mental function .

Analyse Biochimique

Biochemical Properties

2-Amino-3-cyclopropylpropanoic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves its role as a substrate or inhibitor for specific enzymes. For instance, this compound can act as an inhibitor of certain amino acid transporters, affecting the uptake and distribution of other amino acids within cells . Additionally, it may interact with proteins involved in metabolic pathways, altering their activity and impacting overall cellular metabolism .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, this compound has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, leading to changes in downstream signaling events . These changes can impact various cellular processes, including cell growth, differentiation, and apoptosis. Furthermore, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses . At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes . It is essential to determine the appropriate dosage range to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in amino acid metabolism, where it can be incorporated into or influence the synthesis and degradation of other amino acids . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in central metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can interact with various intracellular proteins, influencing its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, based on the presence of targeting signals in its structure . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of this compound within cells

Propriétés

IUPAC Name |

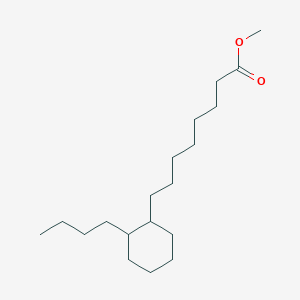

2-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXJMWPVJQIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333904 | |

| Record name | 2-amino-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15785-52-1 | |

| Record name | 2-amino-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that compound 2, containing residues of salts of 2-Amino-3-cyclopropylpropanoic acid, exhibited significant antiviral activity. What is the proposed mechanism of action for this compound against influenza viruses?

A: Unfortunately, the research paper [] primarily focuses on the in vitro antiviral activity and cytotoxicity of the synthesized fullerene derivatives. The specific mechanism of action for compound 2, containing residues of salts of this compound, against influenza viruses is not elucidated in this study. Further research is needed to understand how this compound interacts with viral or cellular targets to exert its antiviral effects.

Q2: The study highlights the need for new antivirals due to emerging drug resistance. Does the research explore the potential for resistance development against fullerene derivatives like compound 2?

A: The study [] acknowledges the issue of drug resistance in influenza viruses but does not delve into investigating the potential for resistance development against the tested fullerene derivatives. This aspect requires further exploration in future studies to assess the long-term viability of these compounds as antiviral agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)